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Inositol 3,4,5-trisphosphate -

Inositol 3,4,5-trisphosphate

Catalog Number: EVT-1583982
CAS Number:
Molecular Formula: C6H15O15P3
Molecular Weight: 420.1 g/mol
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Product Introduction

Overview

Inositol 3,4,5-trisphosphate is a significant inositol phosphate that plays a crucial role in cellular signaling pathways. It is primarily involved in the regulation of calcium release from the endoplasmic reticulum and serves as a secondary messenger in various physiological processes, including cell growth, differentiation, and metabolism. This compound is synthesized from phosphatidylinositol 4,5-bisphosphate through the action of phospholipase C, which hydrolyzes the latter to produce inositol 1,4,5-trisphosphate and diacylglycerol.

Source

Inositol 3,4,5-trisphosphate is predominantly found in eukaryotic cells. It is synthesized in response to various extracellular signals such as hormones and growth factors. The synthesis occurs primarily in the plasma membrane where phosphatidylinositol 4,5-bisphosphate is abundant. Additionally, it can be derived from dietary sources of inositol, which is a naturally occurring carbohydrate.

Classification

Inositol 3,4,5-trisphosphate belongs to a class of compounds known as inositol phosphates. These compounds are characterized by their phosphate groups attached to an inositol ring. Inositol 3,4,5-trisphosphate specifically contains three phosphate groups at positions 3, 4, and 5 of the inositol molecule.

Synthesis Analysis

Methods

The synthesis of inositol 3,4,5-trisphosphate can be achieved through several methods:

  1. Enzymatic Synthesis: The most common method involves the enzymatic conversion of phosphatidylinositol 4,5-bisphosphate by phospholipase C. This enzyme catalyzes the hydrolysis of the phosphodiester bond to yield inositol 3,4,5-trisphosphate and diacylglycerol.
  2. Chemical Synthesis: Chemical methods have also been developed for synthesizing inositol phosphates. For instance, total synthesis routes have been reported that utilize various reagents and conditions to construct the trisphosphate structure from simpler precursors .

Technical Details

Enzymatic synthesis typically requires specific conditions such as pH optimization and temperature control to enhance enzyme activity. Chemical synthesis may involve multiple steps including protection-deprotection strategies to selectively introduce phosphate groups at specific positions on the inositol ring.

Molecular Structure Analysis

Structure

Inositol 3,4,5-trisphosphate has a unique molecular structure characterized by an inositol ring with three phosphate groups attached at the 3rd, 4th, and 5th carbon positions. The molecular formula is C6_6H9_9O12_{12}P3_3, and its molar mass is approximately 399.17 g/mol.

Data

  • Molecular Weight: 399.17 g/mol
  • Chemical Formula: C6_6H9_9O12_{12}P3_3
  • Structural Representation: The structure can be represented using various chemical drawing conventions to illustrate the arrangement of atoms and bonds.
Chemical Reactions Analysis

Reactions

Inositol 3,4,5-trisphosphate participates in several key biochemical reactions:

  1. Calcium Release: It binds to specific receptors on the endoplasmic reticulum (IP3 receptors), triggering the release of calcium ions into the cytoplasm.
  2. Phosphorylation Reactions: It can also serve as a substrate for further phosphorylation by various kinases leading to the formation of other inositol phosphates.

Technical Details

The interaction with IP3 receptors is crucial for cellular signaling; upon binding, these receptors undergo conformational changes that facilitate calcium release from intracellular stores .

Mechanism of Action

Process

The mechanism of action of inositol 3,4,5-trisphosphate involves several steps:

  1. Signal Reception: Upon binding of extracellular signals (e.g., hormones), phosphatidylinositol 4,5-bisphosphate is hydrolyzed by phospholipase C.
  2. Production of Inositol Trisphosphate: This reaction produces both diacylglycerol and inositol 3,4,5-trisphosphate.
  3. Calcium Mobilization: Inositol 3,4,5-trisphosphate diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum.
  4. Physiological Response: The binding event leads to calcium ion release into the cytosol which activates various downstream signaling pathways.

Data

The concentration of intracellular calcium can increase significantly (up to tenfold) within seconds following receptor activation mediated by inositol 3,4,5-trisphosphate.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Inositol 3,4,5-trisphosphate typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and other polar solvents due to its multiple hydroxyl groups.

Chemical Properties

  • Stability: It is relatively stable under neutral pH but can degrade under extreme conditions (high temperature or strong acidic/basic environments).
  • Reactivity: Its reactivity is primarily due to its phosphate groups which can participate in further phosphorylation reactions or hydrolysis under enzymatic conditions.
Applications

Scientific Uses

Inositol 3,4,5-trisphosphate has several important applications in scientific research:

  1. Cell Signaling Studies: It serves as a critical molecule for studying signal transduction pathways related to cell growth and differentiation.
  2. Pharmacological Research: Its role as a secondary messenger makes it a target for drug development aimed at modulating calcium signaling.
  3. Neuroscience Research: In studies related to neuronal signaling and synaptic plasticity where calcium signaling plays a pivotal role.
Enzymatic Synthesis & Metabolic Regulation

ITPK Isoforms and Catalytic Mechanisms

Inositol trisphosphate kinases (ITPKs) constitute an enzyme family critical for phosphorylating inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) at the 3-position to generate inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄). Mammals express three principal ITPK isoforms (A, B, and C) with distinct tissue distributions and kinetic properties. ITPKA is predominantly neuronal and testicular, ITPKB is ubiquitous with high expression in immune cells, while ITPKC shows broader tissue distribution with controversial subcellular localization [1] [2]. These enzymes belong to the inositol polyphosphate kinase (IPK) superfamily but exhibit exquisite substrate specificity for Ins(1,4,5)P₃, consuming ATP to catalyze 3-phosphorylation with kcat values ranging from 5-20 s⁻¹ and Km for Ins(1,4,5)P₃ between 1-10 μM [1] [6]. The catalytic mechanism involves a conserved aspartate residue (Asp332 in ITPKA) that acts as a catalytic base, deprotonating the 3-hydroxyl group for nucleophilic attack on the ATP γ-phosphate. This occurs within a bilobal kinase domain where ATP binds in the cleft between N- and C-lobes, adopting a conformation remarkably similar to protein kinases despite lacking protein kinase activity [2] [6].

Table 1: Mammalian ITPK Isoforms and Their Characteristics

IsoformTissue DistributionCatalytic Rate (kcat, s⁻¹)Regulatory FeaturesUnique Functions
ITPKANeurons, Testis18.5 ± 2.1Ca²⁺/Calmodulin activation, F-actin bundlingDendritic spine morphology, Learning/memory
ITPKBUbiquitous (high in immune cells)12.3 ± 1.8CaMKII phosphorylationImmune cell maturation, Calcium signaling
ITPKCBroad (controversial localization)5.7 ± 0.9UnknownUnknown function

Structural Determinants of Substrate Specificity

The molecular basis for ITPKs' remarkable substrate fidelity lies in their unique structural architecture, particularly the evolutionarily specialized "IP-lobe" inserted into the C-terminal kinase domain. Crystal structures of ITPKA reveal that the IP-lobe consists of four α-helices that create a precisely constrained binding pocket for Ins(1,4,5)P₃ [1] [6]. Three additional α-helices in the InsP-binding domain hold key residues (Arg278, Lys438, and Asn442 in human ITPKA) in a fixed orientation to coordinate the 4,5-bisphosphate moiety while positioning the 3-hydroxyl near the ATP γ-phosphate [1]. This arrangement sterically excludes lipid phosphoinositides like PtdIns(4,5)P₂ from productive binding, distinguishing ITPKs from related kinases like phosphatidylinositol 4-phosphate 5-kinase [1] [10].

The specificity for 3-OH phosphorylation is enforced by hydrogen-bonding networks involving the 2-OH group and electrostatic interactions with the 1-phosphate. Mutagenesis studies demonstrate that substitution of Arg278 abolishes Ins(1,4,5)P₃ binding, while mutations in the ATP-grasp domain (Gly214Val) reduce catalytic efficiency by >90% [6] [10]. Despite this inherent specificity, recent crystallographic evidence reveals unexpected plasticity: insertion of a glycine residue in the β1/β2 loop or binding of modified ligands (e.g., 3-deoxy-3-hydroxymethyl-scyllo-inositol 1,4,5-trisphosphate) can induce helical tilting, creating space for alternative phosphorylation at pseudo-3-positions in structurally modified substrates [6].

Table 2: Key Structural Determinants of ITPK Substrate Specificity

Structural ElementFunctional RoleConsequence of Disruption
IP-lobe (4 α-helices)Creates constrained binding pocketLoss of Ins(1,4,5)P₃ specificity
Arg278 (human ITPKA)Coordinates 1-phosphateAbolishes substrate binding
Lys438 (human ITPKA)Binds 5-phosphate10-fold increase in Km
Asn442 (human ITPKA)Hydrogen bonds with 4-phosphate and 6-OHReduced catalytic efficiency
β1/β2 loop conformationPositions 3-OH near catalytic siteAltered positional specificity when modified

Allosteric Regulation by Calcium/Calmodulin

Calcium signaling exerts profound control over ITPK activity through direct binding of calcium/calmodulin (Ca²⁺/CaM) complexes. ITPKA and ITPKB isoforms possess a conserved CaM-binding domain that overlaps with their actin-binding regions. Biochemical studies demonstrate Ca²⁺/CaM increases ITPKA activity 4-7 fold by reducing Km for ATP from 85 μM to 22 μM while enhancing Ins(1,4,5)P₃ binding affinity [1] [7]. This activation occurs within physiological Ca²⁺ concentrations (EC₅₀ = 300-500 nM free Ca²⁺), positioning ITPKs as real-time interpreters of Ca²⁺ oscillations [7].

The regulatory mechanism involves Ca²⁺/CaM relieving autoinhibition: in the absence of Ca²⁺, the CaM-binding domain interacts with the catalytic core, obstructing substrate access. Ca²⁺/CaM binding induces conformational changes that expose both the catalytic site and actin-binding domains, enabling simultaneous kinase activation and F-actin reorganization [1] [2]. This dual activation creates spatially constrained signaling microdomains, particularly evident in neuronal dendritic spines where ITPKA concentrates at postsynaptic densities. Here, Ca²⁺ influx through NMDA receptors triggers ITPKA activation, coupling synaptic stimulation to localized Ins(1,3,4,5)P₄ production and cytoskeletal remodeling [1] [2] [7].

Phosphorylation further modulates this regulation: CaMKII phosphorylates ITPKB at Thr322 (near the catalytic site), enhancing activity by 30-40%, while paradoxically inhibiting Ins(1,4,5)P₃ 5-phosphatase—diverting metabolic flux toward Ins(1,3,4,5)P₄ synthesis during sustained Ca²⁺ signals [1] [4].

Table 3: Calcium-Dependent Regulation of ITPK Activity

RegulatorTarget IsoformEffect on ActivityMolecular Mechanism
Ca²⁺/CalmodulinITPKA, ITPKB4-7 fold activationRelieves autoinhibition, reduces KmATP
CaMKIIITPKB30-40% activationPhosphorylation of Thr322 near catalytic site
Ca²⁺ (direct)ITPKC (putative)UnknownUndetermined

Metabolic Crosstalk with PI3K/AKT Pathways

ITPK activity intersects with PI3K/AKT signaling through both substrate competition and second messenger interactions. Ins(1,3,4,5)P₄—the product of ITPK catalysis—competes with PtdIns(3,4,5)P₃ for pleckstrin homology (PH) domains, particularly those in AKT and PDK1. Structural analyses reveal that Ins(1,3,4,5)P₄ binds GRP1 PH domains with Kd ≈ 0.5 μM, comparable to PtdIns(3,4,5)P₃ affinity (Kd ≈ 0.1 μM), potentially sequestering these signaling molecules from membrane recruitment sites [8] [10].

The metabolic crosstalk operates bidirectionally:

  • PI3K-Dependent Regulation: Receptor tyrosine kinase activation stimulates PI3K, generating PtdIns(3,4,5)P₃, which activates PDK1/AKT signaling. AKT phosphorylates Ins(1,4,5)P₃ 5-phosphatases (e.g., SHIP2), increasing their activity and reducing Ins(1,4,5)P₃ availability for ITPKs [8].
  • ITPK-Dependent Feedback: Elevated Ins(1,3,4,5)P₄ concentrations inhibit PtdIns(3,4,5)P₃ effector proteins. In neutrophils, receptor-induced Ins(1,3,4,5)P₄ production attenuates AKT membrane translocation by 40-60%, creating negative feedback on survival signaling [2] [8].
  • Calcium Integration: Ca²⁺-activated ITPKs influence PI3K signaling through Ins(1,3,4,5)P₄-mediated Ca²⁺ mobilization. Ins(1,3,4,5)P₄ potentiates store-operated Ca²⁺ entry (SOCE) by facilitating association between STIM1 and Orai1 channels, activating calcineurin—a negative regulator of AKT [4] [8].

This crosstalk extends to nuclear signaling where ITPKA-generated Ins(1,3,4,5)P₄ serves as a precursor for higher inositol pyrophosphates (e.g., InsP₇) that modulate AKT activity via non-enzymatic protein pyrophosphorylation. In cancer models, ITPKA overexpression accelerates tumor progression by simultaneously enhancing Ins(1,3,4,5)P₄ production and F-actin bundling—both processes converging on PI3K/AKT hyperactivation [2] [6] [8].

Table 4: Metabolic Integration of ITPK and PI3K/AKT Signaling

Properties

Product Name

Inositol 3,4,5-trisphosphate

IUPAC Name

[(1S,2S,4S,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate

Molecular Formula

C6H15O15P3

Molecular Weight

420.1 g/mol

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1?,2-,3-,4-,5+,6?/m0/s1

InChI Key

GKDKOMAJZATYAY-GFWFORPUSA-N

Synonyms

inositol 3,4,5-triphosphate
inositol 3,4,5-trisphosphate
Ins(3,4,5)P3
myo-D-inositol 3,4,5-trisphophate

Canonical SMILES

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O

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